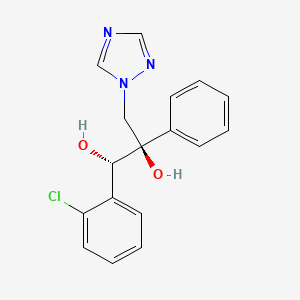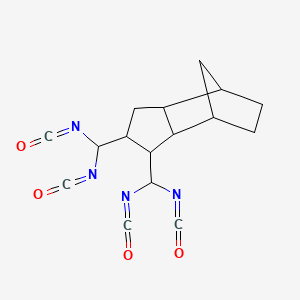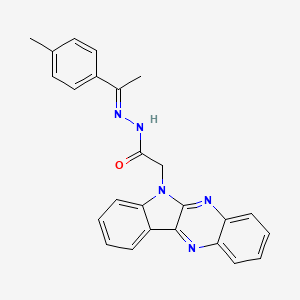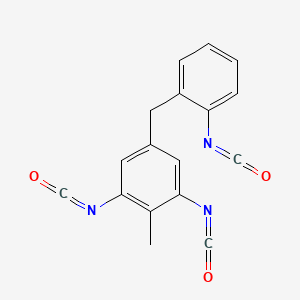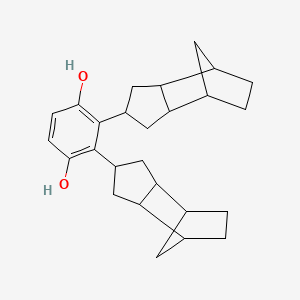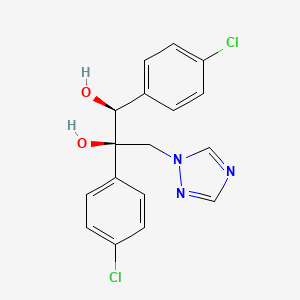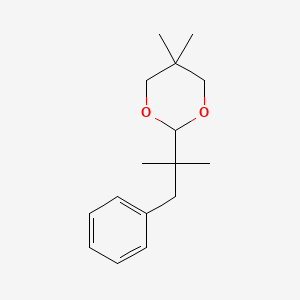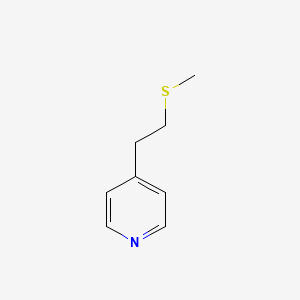
4-(2-Methylthioethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylthioethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methylthioethyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the sulfur-containing side chain in this compound adds unique chemical properties that can be exploited in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthioethyl)pyridine typically involves the alkylation of pyridine with a suitable 2-methylthioethyl halide. One common method is the reaction of pyridine with 2-methylthioethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the process, making it more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 4-(2-Methylthioethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylthioethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-(2-Methylthioethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 4-(2-Methylthioethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur-containing side chain can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed biological effects.
相似化合物的比较
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Methylpyridine (2-Picoline): A pyridine derivative with a methyl group at the 2-position.
4-Methylpyridine (4-Picoline): A pyridine derivative with a methyl group at the 4-position.
4-(2-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group at the 4-position.
Uniqueness: 4-(2-Methylthioethyl)pyridine is unique due to the presence of the sulfur-containing 2-methylthioethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This makes it a valuable compound for various chemical transformations and applications in different fields.
属性
CAS 编号 |
124528-30-9 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC 名称 |
4-(2-methylsulfanylethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-10-7-4-8-2-5-9-6-3-8/h2-3,5-6H,4,7H2,1H3 |
InChI 键 |
GYTOAHURFFSZJP-UHFFFAOYSA-N |
规范 SMILES |
CSCCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




